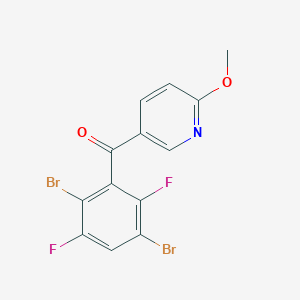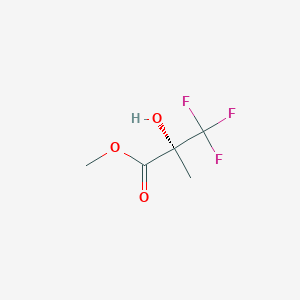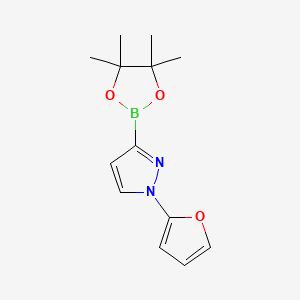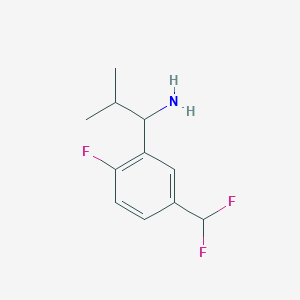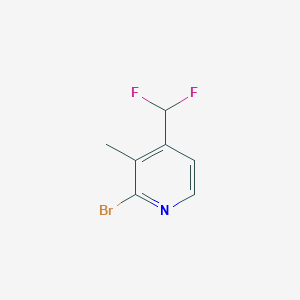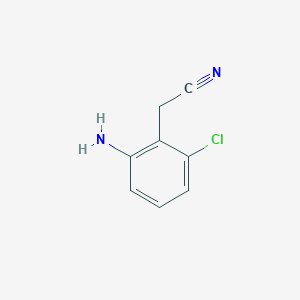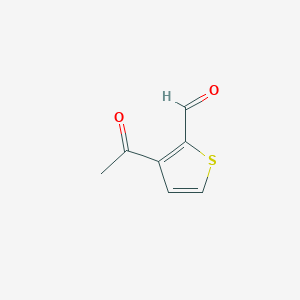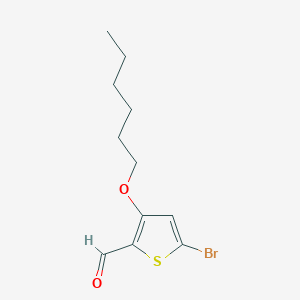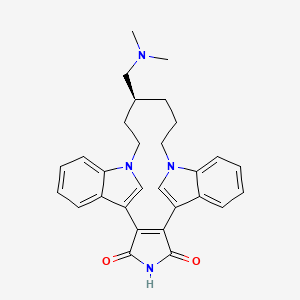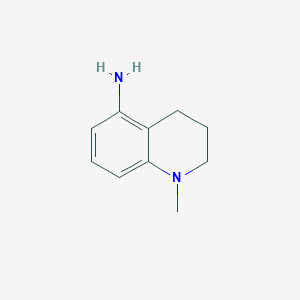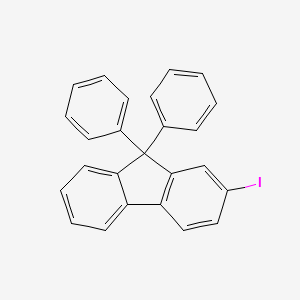
2-Iodo-9,9-diphenyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-9,9-diphenyl-9H-fluorene is an organic compound with the molecular formula C25H17I. It is a derivative of fluorene, where the hydrogen atom at the 2-position is replaced by an iodine atom, and the hydrogen atoms at the 9-position are replaced by phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-9,9-diphenyl-9H-fluorene typically involves the iodination of 9,9-diphenylfluorene. One common method is the reaction of 9,9-diphenylfluorene with iodine in the presence of an oxidizing agent such as silver trifluoroacetate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodo-9,9-diphenyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Various substituted fluorenes depending on the nucleophile used.
Oxidation Products: Fluorenone derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
2-Iodo-9,9-diphenyl-9H-fluorene has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Employed in the synthesis of conjugated polymers and small molecules for electronic applications.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Photochemistry: Studied for its photophysical properties and potential use in photochemical reactions.
Wirkmechanismus
The mechanism of action of 2-Iodo-9,9-diphenyl-9H-fluorene in various applications involves its ability to participate in electronic interactions and form stable intermediates. In organic electronics, the compound’s extended conjugation and electron-donating properties enhance charge transport and light-emitting efficiency. In photochemical reactions, its ability to absorb light and undergo photoinduced electron transfer is crucial for its function .
Vergleich Mit ähnlichen Verbindungen
2-Iodofluorene: Similar structure but lacks the phenyl groups at the 9-position.
9,9-Diphenylfluorene: Lacks the iodine atom at the 2-position.
2-Bromo-9,9-diphenyl-9H-fluorene: Similar structure with bromine instead of iodine at the 2-position.
Uniqueness: 2-Iodo-9,9-diphenyl-9H-fluorene is unique due to the presence of both iodine and phenyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics and structural stability .
Eigenschaften
Molekularformel |
C25H17I |
|---|---|
Molekulargewicht |
444.3 g/mol |
IUPAC-Name |
2-iodo-9,9-diphenylfluorene |
InChI |
InChI=1S/C25H17I/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H |
InChI-Schlüssel |
NDRIUXJUNKHINR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)I)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B15221664.png)
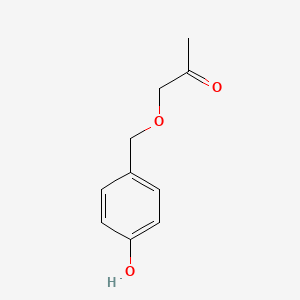
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)
